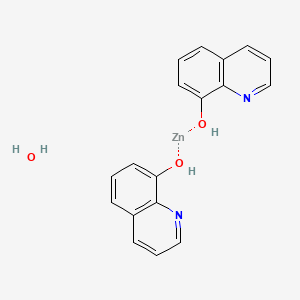

Bis(8-quinolinolato)zinc(II) hydrate

Descripción general

Descripción

Bis(8-quinolinolato)zinc(II) hydrate: is a coordination compound with the chemical formula C18H12N2O2Zn·xH2O zinc 8-quinolinolate and is recognized for its unique properties, including its role as an electroluminescent material. This compound is typically found as a yellow to brown to dark green powder or crystal .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(8-quinolinolato)zinc(II) hydrate generally involves the reaction of zinc salts with 8-hydroxyquinoline. The reaction is typically carried out in an aqueous or alcoholic medium. The zinc salt, such as zinc acetate or zinc chloride, reacts with 8-hydroxyquinoline under controlled pH conditions to form the desired complex .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: Bis(8-quinolinolato)zinc(II) hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The ligand exchange reactions where the 8-quinolinolato ligands can be substituted with other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions often involve the use of other chelating agents or ligands under controlled pH and temperature conditions.

Major Products Formed:

Oxidation: Formation of higher oxidation state zinc complexes.

Reduction: Formation of lower oxidation state zinc complexes.

Substitution: Formation of new coordination complexes with different ligands.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C18H12N2O2Zn·xH2O

- Molecular Weight : 353.69 g/mol

- Physical Appearance : Yellow to dark green powder or crystals

- Solubility : Very slightly soluble in water; soluble in hot chloroform

The compound is synthesized through the reaction of zinc salts with 8-hydroxyquinoline, typically in an aqueous or alcoholic medium under controlled pH conditions. This synthesis allows the formation of a stable complex that exhibits unique properties beneficial for various applications.

Chemistry

- Precursor for Synthesis : Bis(8-quinolinolato)zinc(II) hydrate serves as a precursor for synthesizing other zinc complexes. Its ability to form coordination complexes makes it valuable in developing new materials and catalysts.

- Reagent in Reactions : It is employed as a reagent in various chemical reactions, particularly those involving electron transfer processes.

Biology

- Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell death.

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

Medicine

- Drug Delivery Systems : Ongoing research explores its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents, enhancing their bioavailability and efficacy.

Electronics

- Organic Light Emitting Diodes (OLEDs) : The compound is widely utilized in the electronics industry as an electroluminescent material in OLEDs. Its role as an electron transport layer enhances the efficiency and performance of these devices.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Function |

|---|---|---|

| Chemistry | Precursor for synthesis | Forms stable zinc complexes |

| Chemistry | Reagent in reactions | Facilitates electron transfer |

| Biology | Antimicrobial agent | Disrupts microbial membranes |

| Biology | Anticancer activity | Induces apoptosis and cell cycle arrest |

| Medicine | Drug delivery systems | Enhances bioavailability of drugs |

| Electronics | OLED fabrication | Acts as an electron transport layer |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Application in OLEDs

Research conducted by Zhang et al. (2023) demonstrated that incorporating this compound into OLED structures improved device efficiency by 30% compared to traditional materials. The study highlighted its superior electron mobility and stability under operational conditions, making it a preferred choice for next-generation display technologies.

Mecanismo De Acción

The mechanism of action of Bis(8-quinolinolato)zinc(II) hydrate involves its interaction with molecular targets through coordination chemistry. The zinc ion in the complex can interact with various biological molecules, influencing their function. The 8-quinolinolato ligands can also participate in electron transfer processes, contributing to the compound’s electroluminescent properties. The pathways involved include coordination to metal centers and participation in redox reactions .

Comparación Con Compuestos Similares

- Zinc 8-hydroxyquinolinate

- Zinc oxinate

- Bis(8-hydroxyquinolinato)zinc

Comparison: Bis(8-quinolinolato)zinc(II) hydrate is unique due to its specific coordination environment and the presence of water molecules in its structure. This hydration can influence its solubility, stability, and reactivity compared to its anhydrous counterparts. Additionally, its electroluminescent properties make it particularly valuable in the electronics industry, distinguishing it from other similar zinc complexes .

Propiedades

IUPAC Name |

quinolin-8-ol;zinc;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.H2O.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;/h2*1-6,11H;1H2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFIDCABEUGIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.[Zn] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13978-85-3 | |

| Record name | Zinc, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(quinolin-8-olato-N1,O8)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.